molecular formula C10H10F3N B15277255 1-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine

1-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine

Katalognummer: B15277255
Molekulargewicht: 201.19 g/mol
InChI-Schlüssel: BVHDBTDFAYSBCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to an indane structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine typically involves the introduction of the trifluoromethyl group into the indane structure. One common method is the reaction of indanone with trifluoromethylamine under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis can also enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include trifluoromethylated ketones, aldehydes, and substituted indane derivatives .

Wissenschaftliche Forschungsanwendungen

1-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine is unique due to its indane structure combined with the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .

Eigenschaften

Molekularformel

C10H10F3N

Molekulargewicht

201.19 g/mol

IUPAC-Name

1-(trifluoromethyl)-2,3-dihydroinden-1-amine

InChI

InChI=1S/C10H10F3N/c11-10(12,13)9(14)6-5-7-3-1-2-4-8(7)9/h1-4H,5-6,14H2

InChI-Schlüssel

BVHDBTDFAYSBCV-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C2=CC=CC=C21)(C(F)(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.